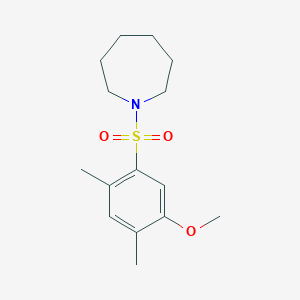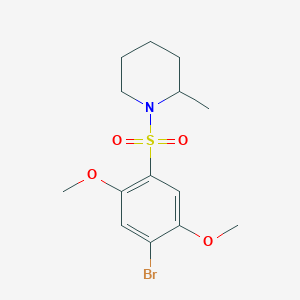![molecular formula C13H15ClN2O3S B345540 1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene CAS No. 898656-19-4](/img/structure/B345540.png)
1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene is a complex organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a sulfonyl group linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene typically involves multiple steps. One common approach is the electrophilic aromatic substitution of a methoxybenzene derivative with a sulfonyl chloride containing the imidazole moiety. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated benzene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The imidazole ring may also interact with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Chloro-4-ethylbenzene: Similar structure but lacks the sulfonyl and imidazole groups.
1-Chloro-4-methoxybenzene: Similar structure but lacks the sulfonyl and imidazole groups.
1-Chloro-4-[(2-methylimidazolyl)sulfonyl]-2-methoxybenzene: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness: 1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene is unique due to the presence of both the sulfonyl and imidazole groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-4-13-15-9(2)8-16(13)20(17,18)10-5-6-11(14)12(7-10)19-3/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGFIZYSRZQNRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2,5-dimethoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345459.png)
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole](/img/structure/B345462.png)
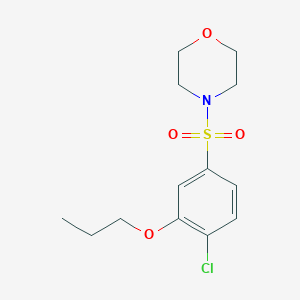
![4-Chloro-1-ethoxy-2-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345465.png)
![4-Bromo-1-ethoxy-2-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345468.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345473.png)
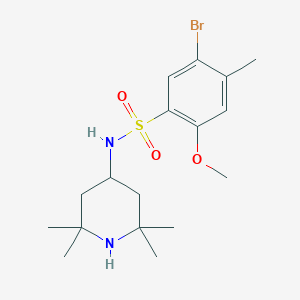
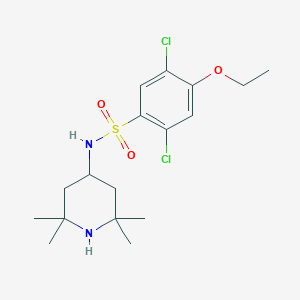
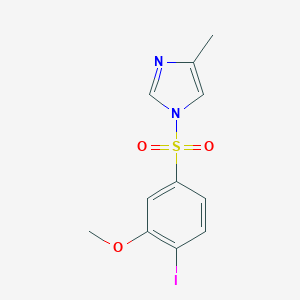
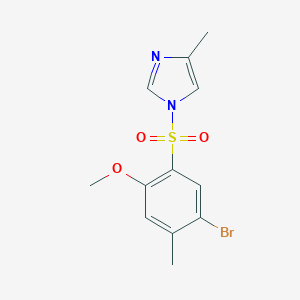
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B345490.png)

